molecular formula C22H23ClN2O4 B14979690 6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14979690
M. Wt: 414.9 g/mol
InChI Key: TUOMBIUYKRGLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a methoxyphenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core This can be achieved through a series of condensation reactions involving appropriate starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. Advanced techniques like automated synthesis and real-time monitoring are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amine derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylethylamine hydrochloride: Used as an intermediate in organic synthesis.

    2-dimethylaminoethyl chloride hydrochloride: Employed in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for a wide range of applications, from basic research to industrial production.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O4/c1-13-9-20-15(10-16(13)23)18(26)11-21(29-20)22(27)24-12-17(25(2)3)14-7-5-6-8-19(14)28-4/h5-11,17H,12H2,1-4H3,(H,24,27)

InChI Key

TUOMBIUYKRGLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3OC)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.